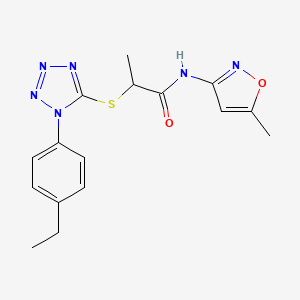

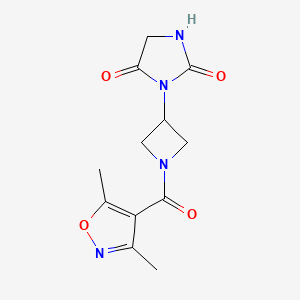

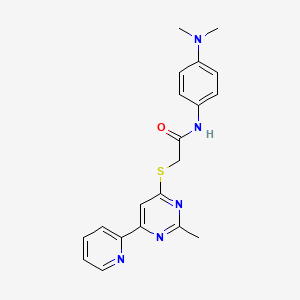

![molecular formula C18H19F3N2O4S B2617681 N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-32-0](/img/structure/B2617681.png)

N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . A method for the trifluoromethylation of secondary amines has been developed, which could potentially be used in the synthesis of this compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of trifluoromethyl groups. For example, a newly developed method for the trifluoromethylation of secondary amines has been disclosed . This method could potentially be relevant to the chemical reactions of “N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide”.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : N-Methoxymethyl-N-methylcarbamoyl(trimethyl)silane reacts with N-sulfonylimines to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing a method for synthesizing similar compounds to N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide (H. Liu, Q.-P. Guo, Jianxin Chen, 2015).

- Chemical Modifications and Derivatives : The preparation of enantiomerically pure N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines demonstrates the potential for creating a variety of derivatives with altered properties for further applications (Matthias Scommoda, Hans-Joachim Gais, Stephan Bosshammer, Gerhard Raabe, 1996).

Biological and Pharmacological Research

- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Novel benzenesulfonamides carrying benzamide moiety were found to inhibit human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels, highlighting the potential therapeutic applications of compounds similar to N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide in treating diseases related to these enzymes (M. Tuğrak, H. I. Gül, B. Anıl, I. Gülçin, 2020).

- Selective Membrane Electrode Development : The development of a PVC-based Zn2+-selective electrode using Sulipride drug, which shares structural similarities with N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide, demonstrates the chemical's potential in analytical chemistry applications (M. B. Saleh, A. Gaber, 2001).

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c1-27-10-9-22-17(24)14-7-5-13(6-8-14)12-23-28(25,26)16-4-2-3-15(11-16)18(19,20)21/h2-8,11,23H,9-10,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPANNHTGICHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

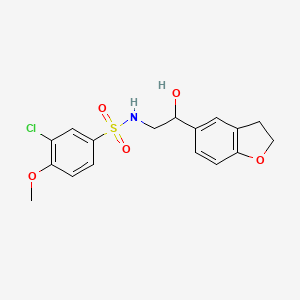

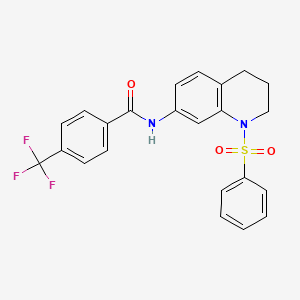

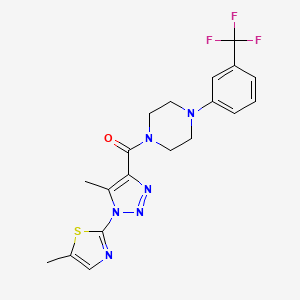

![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

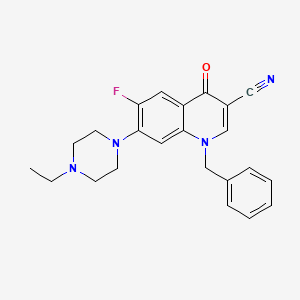

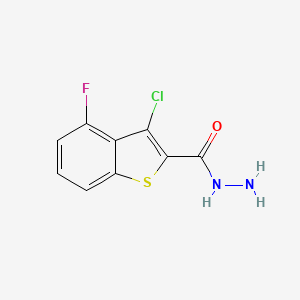

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)

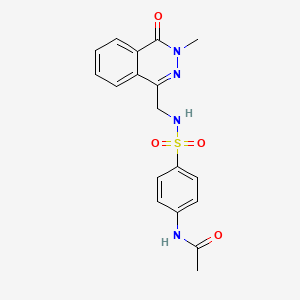

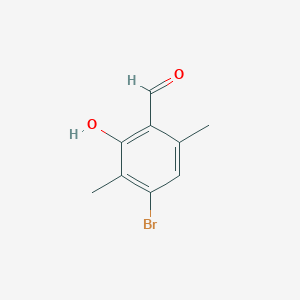

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

![Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)